molecular formula C12H13FO4 B7979992 Diethyl 3-fluorophthalate CAS No. 65610-10-8

Diethyl 3-fluorophthalate

Cat. No.: B7979992
CAS No.: 65610-10-8
M. Wt: 240.23 g/mol
InChI Key: UYLPXIAVONWVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-fluorophthalate is an organic compound with the molecular formula C({12})H({13})FO(_{4}) It is a derivative of phthalic acid, where the hydrogen atom at the 3-position of the benzene ring is replaced by a fluorine atom, and the carboxylic acid groups are esterified with ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3-fluorophthalate can be synthesized through the esterification of 3-fluorophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 3-fluorophthalic acid and ethanol.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted phthalates can be formed.

    Hydrolysis Products: 3-fluorophthalic acid and ethanol.

    Reduction Products: Reduced derivatives of this compound.

Scientific Research Applications

Diethyl 3-fluorophthalate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Pharmaceutical Research: It may be used in the synthesis of pharmaceutical intermediates and active compounds.

    Environmental Studies: The compound’s behavior and degradation in the environment can be studied to understand its impact and develop remediation strategies.

Mechanism of Action

The mechanism by which diethyl 3-fluorophthalate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In hydrolysis reactions, the ester bonds are cleaved, resulting in the formation of carboxylic acids and alcohols. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

    Diethyl phthalate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    Diethyl 4-fluorophthalate: The fluorine atom is at the 4-position, which can influence the compound’s reactivity and properties.

    Dimethyl 3-fluorophthalate: Has methyl ester groups instead of ethyl, affecting its physical and chemical properties.

Uniqueness of Diethyl 3-fluorophthalate: The presence of the fluorine atom at the 3-position of the benzene ring in this compound imparts unique reactivity and properties compared to its non-fluorinated and differently fluorinated counterparts. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

diethyl 3-fluorobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLPXIAVONWVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634554
Record name Diethyl 3-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65610-10-8
Record name Diethyl 3-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.